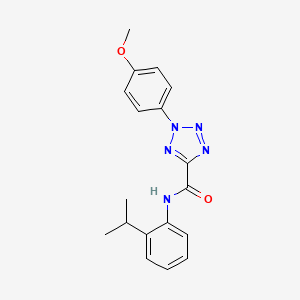
N-(2-isopropylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isopropylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-isopropylphenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide, a tetrazole derivative, has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its pharmacological properties, synthesis, and potential applications based on available research findings.
Chemical Structure and Synthesis
The compound features a tetrazole ring, which is known for its ability to exhibit various biological activities. The synthesis of this compound typically involves the reaction of isopropyl phenyl derivatives with methoxy-substituted phenyl compounds under controlled conditions to form the desired amide structure. Specific synthetic routes can vary, but they often utilize standard organic chemistry techniques such as condensation reactions and cyclization processes .
Antimicrobial Properties
Research indicates that tetrazole derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study reported that certain tetrazole derivatives showed minimum inhibitory concentration (MIC) values comparable to or lower than traditional antibiotics .
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 31 | |
| Escherichia coli | 46 | |
| Pseudomonas aeruginosa | 125 |
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. Compounds in this class have shown promise in reducing inflammation through various mechanisms, potentially involving the inhibition of pro-inflammatory cytokines and mediators .
Anticancer Potential
The anticancer potential of tetrazole derivatives has been explored in several studies. These compounds may induce apoptosis in cancer cells and inhibit proliferation through pathways involving cell cycle arrest and modulation of signaling pathways related to cancer progression . The specific effects of this compound on cancer cell lines remain an area for further investigation.
Case Studies
- Antimicrobial Efficacy : A series of experiments were conducted to evaluate the antimicrobial efficacy of various tetrazole derivatives against clinical isolates. The results indicated that modifications in the substituent groups significantly influenced the antimicrobial potency, with some compounds demonstrating superior activity against resistant strains .
- In Vivo Anti-inflammatory Studies : In animal models, this compound was administered to assess its anti-inflammatory effects. The compound significantly reduced paw edema in rats, suggesting its potential as an anti-inflammatory agent .
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-propan-2-ylphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12(2)15-6-4-5-7-16(15)19-18(24)17-20-22-23(21-17)13-8-10-14(25-3)11-9-13/h4-12H,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMCRUVSKDBUCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













